irilin D

Description

Contemporary Significance of Natural Product-Derived Isoflavones in Chemical Biology

Isoflavones are a distinct class of plant secondary metabolites that have garnered substantial interest in the field of chemical biology due to their diverse biological activities and potential as therapeutic agents. benthambooks.comnih.gov These naturally occurring compounds, structurally similar to estrogens, are often referred to as phytoestrogens. nih.gov Their significance lies in their ability to interact with various signaling pathways within the human body, making them valuable molecular probes and lead compounds for drug discovery. benthambooks.comnih.gov

Contemporary research on isoflavones is closely linked to their prevalence in certain foods, notably soy products, which are rich sources of compounds like genistein (B1671435) and daidzein. benthambooks.com The development of selective and precise analytical methods has enabled detailed studies of their metabolic pathways in both animals and humans. benthambooks.com While sharing antioxidant and anti-inflammatory properties with other polyphenolic compounds, isoflavones exhibit unique activities, including estrogenic effects and multifaceted anticancer actions. benthambooks.com The ongoing exploration of isoflavones from diverse plant sources continues to provide new chemical entities for therapeutic application and a basis for developing more effective drugs through structural modifications. nih.gov

Natural products, including isoflavones, are considered to have greater "biological friendliness" and "drug-likeness" compared to purely synthetic compounds, making them excellent candidates for drug development. nih.gov Their complex and diverse chemical structures offer a rich resource for screening and identifying novel therapeutic leads. mdpi.com

Classification and Structural Features of Irilin D as a Key Isoflavone (B191592)

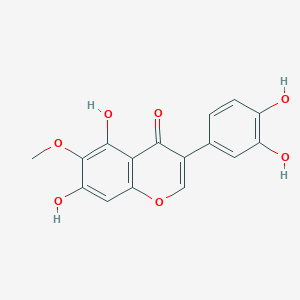

This compound is classified as an isoflavone, a subgroup of flavonoids characterized by a 3-phenylchromen-4-one backbone. researchgate.net Specifically, this compound is a tetrahydroxy-methoxyisoflavone. acs.org Its chemical structure is defined as 3',4',5,7-tetrahydroxy-6-methoxyisoflavone. acs.orgresearchgate.net

The isoflavone core consists of two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic C-ring. In this compound, the A-ring features hydroxyl groups at positions 5 and 7, and a methoxy (B1213986) group at position 6. The B-ring is substituted with hydroxyl groups at the 3' and 4' positions. This specific substitution pattern of hydroxyl and methoxy groups on the isoflavone skeleton is crucial for its biological activity.

This compound has been isolated from several plant species, particularly within the Iris genus. It was identified in the underground parts of Iris bungei and the rhizomes of Belamcanda chinensis (also known as Iris domestica). acs.orgx-mol.comresearcher.life It has also been found in Iris lactea. sciencejournals.ru The isolation and structural elucidation of this compound have been accomplished using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. acs.orgresearchgate.net

Historical Trajectory and Current Research Landscape of this compound

The study of isoflavones from the Iris genus has a long history, with these plants being a rich source of diverse flavonoid structures. researchgate.netresearchgate.net this compound was first reported as a new isoflavone isolated from Iris bungei. acs.orgresearchgate.net Early research focused on its isolation and structural determination. acs.org

The current research landscape for this compound has expanded to investigate its various biological activities. Studies have explored its potential as an inhibitor of certain enzymes and its role in cellular processes. For instance, research has shown that this compound exhibits inhibitory activity against butyrylcholinesterase (BChE), suggesting its potential as a lead structure for developing agents against dementia. x-mol.comresearchgate.net More recent in silico studies have indicated that this compound has a high fitting score within the active sites of human α-glucosidase and pancreatic lipase (B570770), pointing towards potential applications in managing metabolic diseases. nih.govresearchgate.net

Furthermore, investigations into its effects on bone metabolism have revealed that this compound can suppress osteoclastogenesis (the formation of bone-resorbing cells) induced by RANKL, a key signaling molecule. researcher.life This suggests a potential therapeutic role in preventing inflammation-induced bone loss by interfering with critical signaling pathways like NF-κB and MAPK. researcher.liferesearchgate.net The ongoing research continues to uncover the therapeutic potential of this compound, positioning it as a significant natural compound in drug discovery and development.

Structure

3D Structure

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-16-11(19)5-12-13(15(16)21)14(20)8(6-23-12)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3 |

InChI Key |

VYCWOMOGAIPFPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O |

Synonyms |

3',4',5,7-tetrahydroxy-6-methoxyisoflavone irilin D |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Characterization of Irilin D

Botanical Sources and Geographic Distribution of Irilin D-Containing Species

This compound is predominantly found in species of the genus Iris and has also been identified in other plant genera. The distribution of these plants spans various continents, contributing to the historical use of these botanicals in traditional medicine.

The genus Iris, belonging to the Iridaceae family, comprises over 262 recognized species and is widely distributed across the Northern Hemisphere. nih.gov Many Iris species have a long history of use in traditional medicine and are also valued as ornamental plants. nih.gov Phytochemical investigations have revealed that these plants are rich in phenolic compounds, particularly flavonoids and isoflavonoids, including this compound.

Iris bungei : This species, found in Mongolia, Tibet, and China, is a known source of this compound. wikipedia.org Research on the underground parts of Iris bungei has led to the isolation of this compound along with other isoflavones like irilins A and B. acs.orgnih.gov The rhizomes of this plant have been used in traditional Mongolian medicine. acs.org

Iris dichotoma : The rhizomes of Iris dichotoma, also known as the Vesper Iris, have been identified as a source of this compound. nih.gov This species is sometimes used as a substitute for Belamcanda chinensis in some regions of China. ajol.info

Iris germanica : Commonly known as the German iris, this species has been shown to contain this compound in its rhizomes. nih.govresearchgate.net Studies have isolated various compounds from its rhizomes, including this compound. nih.govresearchgate.net

Iris pseudacorus : Known as the yellow flag iris, this species has also been found to contain this compound. dntb.gov.uaresearchgate.netnih.gov Research has highlighted the presence of this compound in the roots of the plant. dntb.gov.ua

Iris domestica (syn. Belamcanda chinensis) : This plant, commonly called blackberry lily or leopard lily, is another significant source of this compound. wikipedia.orgwikipedia.orgnih.govwikipedia.org The rhizomes of Iris domestica have been used to isolate and purify this compound. ajol.infonih.gov

Beyond the Iris genus, this compound has also been identified in other plants.

Pueraria lobata : The flower of Pueraria lobata, known as Kudzu, has been found to contain this compound. nih.govnih.govresearchgate.net This plant is native to East Asia and has been used in traditional Chinese medicine. nih.gov

Elucidation of this compound in Iris Species (e.g., Iris bungei, Iris dichotoma, Iris germanica, Iris pseudacorus, Iris domestica syn. Belamcanda chinensis)

Advanced Extraction Methodologies for this compound

The extraction of this compound from its natural sources is the first critical step for its study and potential application. Various methods, from traditional solvent extraction to more modern techniques, are employed.

Solvent extraction is a fundamental technique for isolating isoflavonoids like this compound from plant materials. The choice of solvent is crucial and can significantly impact the yield and purity of the extracted compound.

Methanol (B129727) and Ethanol (B145695) : Methanol and ethanol, often in aqueous solutions, are the most widely used solvents for extracting isoflavonoids. researchgate.net For instance, a methanolic extract of the underground parts of Iris bungei was used to isolate this compound. acs.org Similarly, a methanol extract of Pueraria lobata flowers yielded this compound. nih.govdntb.gov.ua Studies have shown that ethanol concentrations of 50% and 70% are effective for extracting isoflavones. nih.govscielo.br A 50% ethanol solution was found to be optimal for extracting isoflavones from soybean molasses. scielo.br

Acetone : Acetone has also been used in combination with other solvents like water and ethanol for the effective extraction of isoflavones. mdpi.com

Solvent Combinations : Research indicates that mixtures of solvents can enhance extraction efficiency. For example, a combination of water, acetone, and acetonitrile (B52724) was effective for extracting glycoside isoflavones. mdpi.com

To overcome the limitations of conventional extraction methods, which can be time-consuming and require large amounts of solvents, several modern techniques have been developed. researchgate.net These emerging methods often offer higher efficiency, reduced extraction time, and lower solvent consumption. mdpi.com

Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds. researchgate.netmdpi.com UAE is considered an environmentally friendly method and is effective for extracting sensitive bioactive compounds. mdpi.com For isoflavone (B191592) extraction, 50% ethanol has been identified as a suitable solvent for UAE. nih.gov

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction. researchgate.netmdpi.com

Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. mdpi.commdpi.com This method is advantageous as it uses non-toxic and non-flammable solvents. mdpi.com

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction (ASE), PLE uses solvents at elevated temperatures and pressures to enhance extraction efficiency. researchgate.netmdpi.com

Enzyme-Assisted Extraction (EAE) : This technique uses enzymes to break down the plant cell wall, improving the release of target compounds. mdpi.com

Comparative Analysis of Solvent Extraction Protocols

Chromatographic and Preparative Isolation Strategies

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds in the plant extract.

Column Chromatography : This is a fundamental purification technique. For the isolation of this compound from Iris germanica, various chromatographic methods including silica (B1680970) gel, ODS, and Sephadex LH-20 chromatography were employed. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both analytical and preparative-scale separation. sci-hub.seijcpa.in Preparative HPLC has been successfully used to isolate pure compounds from crude extracts. ijcpa.intjnpr.org For instance, fractions from other chromatographic methods can be further purified using preparative C18-HPLC. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of target compounds. nih.govmdpi.com It has proven to be an efficient method for the preparative isolation and purification of isoflavones. nih.gov A two-step HSCCC method was successfully developed to isolate this compound and other isoflavones from the rhizomes of Belamcanda chinensis. nih.gov This technique is highly dependent on the selection of an appropriate two-phase solvent system. researchgate.net

The purity and structure of the isolated this compound are typically confirmed using analytical techniques such as HPLC-Photodiode Array Detection (PDA), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) for Isoflavone Purification

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective method for the preparative isolation and purification of isoflavones, including this compound. nih.gov This technique, which operates on the principle of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thereby preventing the irreversible adsorption or degradation of target compounds. mdpi.comglobalresearchonline.net The success of an HSCCC separation is critically dependent on the selection of a suitable two-phase solvent system. longdom.org

In one notable application, a two-step HSCCC method was developed for the efficient separation of isoflavones from the rhizomes of Belamcanda chinensis. nih.gov This process successfully yielded 42.0 mg of this compound with a purity of 92.0%. nih.gov The methodology involved an initial separation using a solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v), followed by a second HSCCC step with a solvent system of ethyl acetate-methanol-water (10:2:9, v/v). nih.gov The selection of an optimal flow rate is also a key parameter, as it influences both the retention of the stationary phase and the resolution of the peaks. mdpi.com

Conventional Column and Thin-Layer Chromatography Techniques

Conventional chromatographic methods, such as column chromatography and thin-layer chromatography (TLC), are fundamental techniques in the isolation and purification of natural products like this compound. nih.govscispace.com Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase, typically silica gel, as a mobile phase moves through the column. taylorandfrancis.combyjus.comcolumn-chromatography.com The polarity of the solvents used in the mobile phase is often varied to effectively elute compounds with different polarities. taylorandfrancis.com

Thin-layer chromatography is another valuable tool, often used to monitor the progress of a separation and to determine the appropriate solvent system for column chromatography. researchgate.netsolubilityofthings.comcolumn-chromatography.comresearchgate.net In the isolation of flavonoids and isoflavones from Iris bungei, TLC was employed as part of the separation strategy. nih.gov The principle of TLC relies on the differential migration of compounds up a plate coated with an adsorbent material, driven by a mobile solvent phase. column-chromatography.com

Flash Chromatography and Other Preparative Separation Approaches

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase, leading to faster and more efficient separations. biotage.compsu.edu This technique is particularly useful for purifying significant quantities of compounds, typically in the range of 0.01 to 10.0 grams. psu.edu The process begins with determining the optimal solvent system using analytical TLC, aiming for an Rf value of approximately 0.35 for the target compound. psu.edu

In the comprehensive isolation of isoflavones from Belamcanda chinensis, a FLASH purification system was used in conjunction with HSCCC to achieve high-purity compounds. nih.gov Following the HSCCC separation, an isocratic FLASH system with 45% methanol was employed for further purification, highlighting the complementary nature of different chromatographic techniques in achieving high-purity natural products. nih.govresearcher.life

Comprehensive Spectroscopic and Diffraction-Based Structural Elucidation

The definitive identification and structural characterization of this compound rely on a combination of powerful analytical techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and three-dimensional arrangement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. frontiersin.orgvanderbilt.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule. lehigh.edu

In the characterization of this compound isolated from Iris bungei, ¹H NMR and ¹³C NMR spectroscopy were instrumental. nih.gov The ¹H NMR spectrum reveals the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are often used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. researchgate.net

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 2 | 154.0 | 8.12 (s) |

| 3 | 123.5 | - |

| 4 | 180.8 | - |

| 5 | 158.4 | - |

| 6 | 98.6 | 3.85 (s) |

| 7 | 158.8 | - |

| 8 | 93.2 | 6.45 (s) |

| 9 | 153.1 | - |

| 10 | 105.8 | - |

| 1' | 123.0 | - |

| 2' | 113.8 | 6.95 (d, 2.0) |

| 3' | 145.8 | - |

| 4' | 145.2 | - |

| 5' | 112.5 | 6.85 (d, 8.2) |

| 6' | 119.5 | 6.78 (dd, 8.2, 2.0) |

| 6-OCH₃ | 60.5 | - |

Note: Specific NMR data can vary slightly depending on the solvent used.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (ESI-MS, HRMS, UHPLC-HRMS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govexlibrisgroup.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.gov

Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of natural products like isoflavones. nih.gov In the study of compounds from Iris bungei, mass spectroscopy was used alongside NMR to determine the structures of the isolated compounds, including this compound, which was identified as 3',4',5,7-tetrahydroxy-6-methoxyisoflavone. nih.gov Furthermore, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) has been utilized for the metabolic profiling of plant extracts, enabling the identification of compounds like this compound based on their accurate mass and fragmentation patterns. scispace.com The molecular formula for this compound has been established as C₁₆H₁₂O₇. scispace.com

X-ray Diffraction for Crystalline Structure and Stereochemistry

X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. iastate.eduscholasticahq.com By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can map the electron density and thus determine the precise arrangement of atoms in the crystal lattice. iastate.edu

While a specific X-ray diffraction study for this compound was not detailed in the provided search context, the technique has been successfully applied to confirm the structures of other flavonoids and isoflavones isolated from Iris bungei. nih.govacs.org For instance, the structures of irisflavones A, C, and D were confirmed by single-crystal X-ray diffraction studies. nih.gov This method is also invaluable for determining the stereochemistry of chiral molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used in the structural elucidation of natural products. It measures the absorption of UV or visible light by a molecule, providing valuable information about the presence and nature of chromophores—the parts of a molecule responsible for its color and light absorption. technologynetworks.comlibretexts.org The absorption of light energy promotes electrons from a ground state to a higher energy state. youtube.com In compounds like isoflavonoids, these electronic transitions typically occur within conjugated systems, such as aromatic rings and carbonyl groups. youtube.com

The structure of this compound, identified as 3',4',5,7-tetrahydroxy-6-methoxyisoflavone, contains a chromophoric system based on the isoflavone backbone. acs.org This system consists of two aromatic rings (the A- and B-rings) conjugated with a carbonyl group in the C-ring. The specific pattern of hydroxyl and methoxy (B1213986) substituents on these rings influences the exact wavelengths of maximum absorbance (λmax).

UV-Vis spectral analysis is a key step in the characterization of this compound following its isolation. The recorded absorbance spectrum reveals distinct peaks that are characteristic of the isoflavone structure. While specific values can vary slightly depending on the solvent used for analysis, the UV spectrum for this compound has been reported with the following absorption maxima.

| Solvent | λmax (nm) |

|---|---|

| Not Specified | 263, 290 (sh), 330 (sh) |

The peak around 263 nm is typical for the benzoyl system of the isoflavone A-ring, while the shoulders (sh) at 290 nm and 330 nm are associated with the cinnamoyl system involving the B-ring and the C-ring's double bond and carbonyl group. This absorption pattern helps to confirm the isoflavone nature of this compound.

Analytical Validation and Purity Assessment Methods (e.g., HPLC-PDA)

Ensuring the purity of an isolated natural compound is critical for its correct characterization and any subsequent investigation. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose, and when coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for both quantification and purity assessment. researchgate.netmdpi.com An HPLC-PDA system separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, and the PDA detector records the entire UV-Vis spectrum of the eluting compounds in real-time. shimadzu.com

The purity of this compound isolates is commonly determined using reverse-phase HPLC-PDA. researchgate.net This method allows for the separation of this compound from other closely related isoflavonoids that may be present in the source extract. The PDA detector offers a significant advantage over a standard UV detector because it can assess peak purity. shimadzu.com By comparing the UV spectra at different points across a single chromatographic peak (e.g., the upslope, apex, and downslope), it is possible to determine if the peak represents a single compound or co-eluting impurities. shimadzu.com

A validated HPLC-PDA method for the analysis of this compound ensures that the results are reliable, reproducible, and accurate. nih.gov Method validation involves assessing several key parameters as defined by international guidelines. researchgate.net While a complete validation report for a method focused solely on this compound is not detailed in all literature, the general parameters assessed for methods analyzing herbal extracts containing this compound include linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification). nih.govpnrjournal.com

The table below outlines the typical parameters evaluated during the validation of an HPLC method intended for the quality control of natural products like this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. | Coefficient of determination (r²) ≥ 0.998 nih.gov |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intraday and interday precision. | Relative Standard Deviation (RSD) ≤ 2% nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined through recovery studies. | Recovery between 95-105% nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity index, resolution of analyte peak from others. |

Through such validated methods, high-purity samples of this compound can be reliably obtained and quantified, which is a prerequisite for any further chemical or biological studies. researchgate.net

Biosynthetic Pathways and Metabolic Investigations of Irilin D

Proposed Biogenetic Routes for Isoflavone (B191592) Formation in Plants

The biosynthesis of isoflavones, including Irilin D, originates from the general phenylpropanoid pathway, a central secondary metabolic route in plants. This pathway provides the foundational C6-C3-C6 carbon skeleton for a vast array of compounds. The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA.

From this point, the pathway branches. In a key reaction, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is then stereospecifically converted to (2S)-naringenin by chalcone isomerase (CHI). Naringenin is a critical branch-point intermediate, serving as a precursor for various flavonoid classes. mdpi.com

The defining step in isoflavone biosynthesis is the intramolecular rearrangement of the flavanone (B1672756) skeleton. Isoflavone synthase (IFS), a cytochrome P450 enzyme, catalyzes the migration of the B-ring from the C-2 to the C-3 position of the C-ring of a flavanone precursor like naringenin or liquiritigenin (B1674857). mdpi.com This reaction forms an unstable intermediate, 2-hydroxyisoflavanone (B8725905), which is subsequently dehydrated, either spontaneously or by the action of 2-hydroxyisoflavanone dehydratase (HID), to yield the basic isoflavone structure, such as genistein (B1671435) or daidzein. mdpi.comfrontiersin.org These core isoflavones then undergo a series of tailoring reactions, including methylation, glycosylation, and hydroxylation, to produce the vast diversity of isoflavonoids found in nature, including this compound.

Enzymatic Systems and Key Precursors in this compound Biosynthesis

The specific biosynthesis of this compound proceeds from a general isoflavone backbone, which is then modified by a series of "tailoring" enzymes. While the complete enzymatic sequence leading to this compound has not been fully elucidated in a single study, the pathway can be inferred from the known steps of isoflavone biosynthesis and the structure of this compound (5,7,3'-trihydroxy-6,4',5'-trimethoxyisoflavone).

The likely precursor for the final modification steps is an isoflavone with a foundational hydroxylation pattern, such as genistein (5,7,4'-trihydroxyisoflavone) or orobol (B192016) (5,7,3',4'-tetrahydroxyisoflavone). The biosynthesis from a precursor like liquiritigenin involves a series of key enzymatic steps to build the core structure and add the specific functional groups. These enzymes often form multi-enzyme complexes, sometimes referred to as metabolons, which are thought to be associated with the endoplasmic reticulum membrane to facilitate efficient channeling of intermediates.

The key enzymatic transformations required to synthesize this compound from its foundational precursors include:

Hydroxylation: Additional hydroxyl groups are added to the isoflavone rings by cytochrome P450 monooxygenases (CYPs).

O-methylation: Specific hydroxyl groups are converted to methoxy (B1213986) groups by O-methyltransferases (OMTs), which use S-adenosylmethionine (SAM) as a methyl donor. The specific pattern of methoxylation on this compound at positions 6, 4', and 5' points to the action of highly specific IOMTs. biorxiv.org

The table below outlines the principal classes of enzymes and precursors involved in the pathway leading to complex isoflavones like this compound.

Table 1: Key Precursors and Enzyme Classes in this compound Biosynthesis

| Precursor/Enzyme Class | Abbreviation | Function in the Biosynthetic Pathway |

|---|---|---|

| L-Phenylalanine | Phe | Primary amino acid precursor for the phenylpropanoid pathway. |

| p-Coumaroyl-CoA | - | Key intermediate; product of the initial phenylpropanoid pathway enzymes (PAL, C4H, 4CL). |

| Malonyl-CoA | - | Provides two-carbon units for the formation of the A-ring of the flavonoid skeleton. |

| Naringenin / Liquiritigenin | - | Flavanone intermediates that are the direct substrates for isoflavone synthase. mdpi.com |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone skeleton from p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcones to flavanones. |

| Isoflavone Synthase | IFS | A key cytochrome P450 enzyme that catalyzes the aryl migration reaction, converting a flavanone to a 2-hydroxyisoflavone, the committed step for isoflavonoid (B1168493) synthesis. mdpi.com |

| 2-Hydroxyisoflavanone Dehydratase | HID | Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone core. frontiersin.org |

| Isoflavone O-methyltransferase | IOMT | Catalyzes the transfer of a methyl group to specific hydroxyl positions on the isoflavone rings, critical for forming the methoxy groups of this compound. biorxiv.org |

Biotransformation of this compound in In Vitro Models and Biological Systems

Once ingested or introduced into a biological system, this compound, like other dietary flavonoids, undergoes extensive metabolism. Studies on the metabolic fate of extracts containing this compound in animal models reveal that it is subject to typical phase I and phase II biotransformation reactions. frontiersin.org

A comprehensive study analyzing the metabolites of Puerariae Flos extract, which contains this compound, in rats identified this compound as a key prototype component that appears in the metabolic system. frontiersin.org The primary metabolic pathways observed for the isoflavonoids in this extract were phase II conjugation reactions. frontiersin.org These processes increase the water solubility of the compounds, facilitating their excretion from the body. frontiersin.org The major biotransformations include:

Glucuronidation: The attachment of glucuronic acid to hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs).

Methylation, Hydroxylation, and Reduction: These represent other observed metabolic modifications. frontiersin.org

In vivo, after oral administration of an extract containing this compound, the parent compound and its metabolites were detected in plasma, urine, bile, and feces. frontiersin.org One study identified a metabolite as this compound sulfate in the urine and feces of rats administered an extract from Iris tectorum. figshare.com This indicates that after absorption, this compound is conjugated (in this case, with sulfate) before being excreted. These metabolic transformations are crucial as they can significantly alter the biological activity of the parent compound.

The table below summarizes the types of metabolites of this compound and related isoflavonoids found in biological systems.

Table 2: Observed Biotransformation Products of this compound and Related Isoflavonoids in Biological Systems

| Metabolic Reaction | Resulting Product | Biological Matrix | Reference |

|---|---|---|---|

| Sulfation | This compound sulfate | Urine, Feces | figshare.com |

| Glucuronidation | Glucuronide conjugates | Plasma, Urine, Bile | frontiersin.orgnih.gov |

| Sulfation | Sulfate conjugates | Plasma, Urine, Bile | frontiersin.org |

| Deglycosylation + Conjugation | Glucuronide and/or sulfate conjugates of the aglycone | Plasma, Urine, Bile | frontiersin.org |

Advanced Metabolic Profiling and Flux Analysis

The study of the biosynthesis and biotransformation of this compound relies on advanced analytical techniques for metabolic profiling and flux analysis. Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov

Metabolic Profiling: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly ultra-high-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), is the cornerstone technique for analyzing isoflavonoids. nih.govrsc.orgresearchgate.net This approach offers high sensitivity, selectivity, and the ability to separate and identify complex mixtures of isomers that are common among flavonoids. rsc.org In studies involving Iris species, UPLC-ESI-MS/MS (electrospray ionization) has been successfully used to tentatively identify dozens of compounds, including this compound, from crude plant extracts. researchgate.netmdpi.comresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, which aids in the confident identification of unknown metabolites by determining their elemental composition. nih.gov

Metabolic Flux Analysis: While metabolic profiling provides a static snapshot of metabolite levels, metabolic flux analysis (MFA) measures the rates of metabolic reactions within a biological system. This provides a dynamic view of how metabolites are synthesized and interconverted. frontiersin.org Isotope labeling studies, where precursors labeled with stable isotopes (e.g., ¹³C) are fed to the organism, are often used. The distribution of the isotope label in downstream metabolites is then tracked by MS or Nuclear Magnetic Resonance (NMR) spectroscopy to calculate fluxes. In the context of isoflavonoid biosynthesis, MFA can help identify rate-limiting enzymatic steps and understand how metabolic flux is partitioned between competing pathways, such as those for isoflavonoids versus other flavonoids like flavonols or anthocyanins. frontiersin.org Synthetic biology approaches, for example using yeast to reconstruct biosynthetic pathways, also serve as powerful platforms to study the metabolic roles of specific enzymes and their interactions, thereby elucidating how metabolic flux is regulated. biorxiv.org

The table below compares key features of the primary technologies used in these analyses.

Table 3: Comparison of Advanced Analytical Techniques for Isoflavonoid Analysis

| Technique | Principle | Advantages | Common Application for this compound |

|---|---|---|---|

| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. researchgate.net | High sensitivity, high throughput, excellent for quantification and identification of known compounds in complex mixtures. nih.gov | Identification and quantification of this compound and its metabolites in plant extracts and biological fluids (plasma, urine). frontiersin.orgmdpi.com |

| LC-HRMS (e.g., QTOF, Orbitrap) | Chromatographic separation coupled with high-resolution mass analysis. nih.gov | Provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds. | Tentative identification of novel isoflavonoids and metabolites in profiling studies where standards are unavailable. nih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for definitive identification of novel compounds; non-destructive. | Structural elucidation of newly isolated isoflavonoids; can be used in flux analysis with ¹³C labeling. |

| Metabolic Flux Analysis (MFA) | Isotope tracing combined with metabolic modeling. frontiersin.org | Measures reaction rates and pathway dynamics; provides insight into metabolic regulation and bottlenecks. | Understanding the regulation of the isoflavone biosynthetic pathway and identifying targets for metabolic engineering. frontiersin.org |

Preclinical Elucidation of Biological Activities and Molecular Mechanisms of Irilin D

Anti-inflammatory Research Paradigms

Preclinical studies have explored the anti-inflammatory effects of Irilin D, highlighting its influence on key signaling pathways involved in the inflammatory response.

Disruption of NF-κB Signaling Pathways

Research indicates that this compound can disrupt the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. Studies have shown that this compound inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of NF-κB. nih.govresearchgate.net This disruption leads to the inhibition of downstream targets crucial for inflammatory processes. nih.gov For instance, this compound has been shown to inhibit the expression and nuclear translocation of NF-κB. scienceopen.com The NF-κB signaling pathway plays essential roles in many stages of inflammatory diseases. scienceopen.com In the cytoplasm, IκB binds NF-κB, masking the nuclear localization signal and inhibiting NF-κB activity. scienceopen.com Phosphorylation of IκBα activates and leads to the nuclear translocation of NF-κB. scienceopen.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound has also been found to modulate Mitogen-Activated Protein Kinase (MAPK) cascades, another critical component of inflammatory signaling. Studies have demonstrated that this compound disrupts RANKL-induced activation of MAPKs. nih.gov Targeting the MAPK signaling pathway may be a strategy for treating inflammatory diseases, as MAPK is active in the inflammatory response by regulating inflammatory cytokines. nih.gov MAPK, including the JNK, ERK, and p38 pathways, is a family of serine-threonine kinases involved in various cellular activities, including cell proliferation and apoptosis. nih.govfrontiersin.org

Investigation in Preclinical Inflammatory Models

The anti-inflammatory potential of this compound has been investigated in preclinical inflammatory models. One study demonstrated that this compound reduced lipopolysaccharide (LPS)-induced inflammatory bone loss in mice by blocking osteoclastogenesis. nih.gov However, the same study noted that this compound did not exhibit anti-inflammatory effects in LPS-stimulated macrophages. nih.gov Preclinical inflammatory pain models are used to gain insights into inflammation and pain mechanisms and support the development of effective therapies. mdbneuro.com These models include CFA and carrageenan-induced pain, collagen-induced arthritis, osteoarthritis, post-operative pain, and spinal cord injury. mdbneuro.com

Antioxidant Properties and Redox Homeostasis Regulation

This compound also possesses antioxidant properties, contributing to the regulation of cellular redox homeostasis.

Evaluation of Free Radical Scavenging Potential

Studies have evaluated the free radical scavenging potential of compounds including this compound. Polyphenolic compounds are known for their strong radical-scavenging abilities, which stem from their capacity to give up hydrogen to oxidized cell components. d-nb.info The antioxidant capacity of polyphenols relies on several factors, including the number of hydroxyl groups, substituent patterns, and the position of hydroxyl groups. d-nb.info Various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl), hydroxyl, and superoxide (B77818) radical scavenging tests, are used to determine the ability of compounds to scavenge free radicals. d-nb.infomdpi.comeujournal.orgnih.gov

Impact on Cellular Oxidative Stress Responses

This compound's impact on cellular oxidative stress responses has also been explored. Polyphenols can combat reactive oxygen species (ROS) accumulation, mitigating and delaying aging onset. d-nb.info They may boost cellular antioxidant activity by modulating pathways such as the Nrf2-mediated pathway. d-nb.info Nrf2 is a pivotal regulator of the cellular defense system, facilitating the expression of various antioxidant and cytoprotective genes. nih.gov Activation of these genes decreases mitochondrial ROS levels and reduces oxidative stress. nih.gov

Summary of Preclinical Findings on this compound's Biological Activities

| Activity | Mechanism/Model | Key Findings | Source(s) |

| Anti-inflammatory | Disruption of NF-κB signaling | Inhibits RANKL-induced activation and nuclear translocation of NF-κB. | nih.govresearchgate.netscienceopen.com |

| Anti-inflammatory | Modulation of MAPK cascades | Disrupts RANKL-induced activation of MAPKs (ERK, JNK, p38). | nih.govresearchgate.net |

| Anti-inflammatory | Preclinical inflammatory models (mouse model) | Reduced LPS-induced inflammatory bone loss by blocking osteoclastogenesis. | nih.gov |

| Antioxidant | Free Radical Scavenging Potential | Contributes to scavenging various free radicals. | d-nb.infonih.gov |

| Antioxidant | Impact on Cellular Oxidative Stress Responses | May influence pathways like Nrf2 to reduce oxidative stress. | d-nb.infonih.gov |

Note: The data presented in this table is a summary of findings from the cited preclinical research.

Anti-osteoclastogenic Activity and Bone Remodeling Studies

Excessive osteoclast activity contributes significantly to bone resorption in chronic inflammatory conditions and osteolytic diseases like osteoporosis and inflammatory bone erosion. nih.govresearchgate.net Targeting osteoclasts with natural compounds presents a promising therapeutic strategy. nih.gov this compound has demonstrated potential in this area by influencing osteoclast differentiation and function. nih.gov

Inhibition of RANKL-Induced Osteoclastogenesis In Vitro

Research indicates that this compound (IRD) inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation in vitro. nih.gov This inhibition is characterized by a decrease in the number of osteoclasts, suppression of actin ring formation, and reduced bone resorption. nih.gov Importantly, these inhibitory effects are observed without compromising cell viability. nih.gov The RANKL-RANK-OPG system plays a crucial role in bone remodeling, with RANKL being a key regulator of osteoclast differentiation. researchgate.netresearchgate.net

Mechanistic Interrogation of Bone Loss Prevention Pathways

Mechanistically, this compound disrupts the signaling pathways activated by RANKL, specifically the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) pathways. nih.govglobalauthorid.comdbcls.jpx-mol.net RANKL binding to its receptor RANK on osteoclast precursors triggers the recruitment of adaptor molecules like TRAF6, which in turn activates downstream pathways including NF-κB and MAPK, promoting osteoclast maturation and bone resorption. researchgate.netrsc.org By disrupting these pathways, IRD inhibits the activation of key transcription factors for osteoclast formation, such as c-Fos and nuclear factor of activated T cells cytoplasmic 1 (NFATc1). nih.govdbcls.jp Studies have shown that IRD inhibits RANKL-induced expression of osteoclastic NFATc1 target genes, including DC-STAMP, ACP5, and CtsK. nih.gov

Preclinical Evaluation in Inflammation-Induced Bone Loss Models

Beyond in vitro studies, this compound has been evaluated in preclinical models of inflammation-induced bone loss. In a mouse model, IRD was shown to reduce lipopolysaccharide (LPS)-induced inflammatory bone loss by blocking osteoclastogenesis. nih.gov While IRD demonstrated efficacy in preventing inflammatory bone loss by inhibiting osteoclast formation, it did not exhibit anti-inflammatory effects in LPS-stimulated macrophages. nih.gov This suggests its primary mechanism in this context is directly targeting osteoclast activity rather than modulating the initial inflammatory response. nih.gov

Anticancer and Antiproliferative Effects in Research Models

This compound has also been investigated for its potential anticancer and antiproliferative effects in various research models. ontosight.airesearchgate.netresearchgate.net

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., A2780 ovarian cancer cells, 4T1 and MDA-MB-468 cells)

Studies have reported the anticancer activity of this compound against several cancer cell lines. It has shown cytotoxicity against the human ovarian cancer cell line A2780. mdpi.comdoaj.org The A2780 cell line is established from ovarian carcinoma and is used as a model for endometrioid carcinomas. abmgood.comnih.gov this compound has also been reported to exhibit anticancer activity in breast cancer cell lines, including MCF-7. researchgate.net While some studies mention its activity against 4T1 and MDA-MB-468 cells in the context of other compounds or general breast cancer research, direct detailed findings for this compound's effects on 4T1 and MDA-MB-468 cells specifically for cytotoxicity were not as prominently detailed as for A2780 in the provided snippets. researchgate.netmedsci.orgresearchgate.netnih.gov However, isoflavonoids, the class of compounds to which this compound belongs, are known for their antiproliferative properties against various cancer cell lines. ajol.info

Investigation of Underlying Cellular Mechanisms (e.g., cell cycle arrest, apoptosis, inhibition of metastasis, mitochondrial damage)

Research into the cellular mechanisms underlying the anticancer effects of isoflavonoids, including those structurally related to this compound, points towards several key processes. These mechanisms can involve the induction of cell cycle arrest and the triggering of apoptosis (programmed cell death). nih.govmdpi.comresearchgate.netdntb.gov.ua For instance, a related flavonoid, Iridin, has been shown to induce G2/M phase cell cycle arrest and extrinsic apoptotic cell death in gastric cancer cells by inhibiting the PI3K/AKT signaling pathway. nih.govmdpi.com While direct studies detailing this compound's specific effects on cell cycle arrest, apoptosis, inhibition of metastasis, or mitochondrial damage in the mentioned cancer cell lines (A2780, 4T1, MDA-MB-468) were not extensively provided in the search results, the known mechanisms of related isoflavonoids suggest these could be potential areas of investigation for this compound. Inhibition of metastasis is another mechanism associated with some anticancer agents. ajol.infodntb.gov.ua

Exploration of Chemopreventive Potential in Preclinical Studies

Preclinical studies have indicated the potential chemopreventive properties of this compound. Research suggests that this compound may suppress RANKL-induced osteoclastogenesis and prevent inflammation-induced bone loss by disrupting the NF-κB and MAPK signaling pathways. researchgate.net While the primary focus of this study is on bone health, the disruption of these signaling pathways is also relevant to cancer development and progression, suggesting a potential chemopreventive effect by interfering with pathways involved in cell proliferation and inflammation.

Enzyme Inhibitory Potentials

This compound has demonstrated inhibitory effects on various enzymes, which contributes to its observed biological activities.

Alpha-Glucosidase Inhibition Research

Research has investigated this compound's potential as an alpha-glucosidase inhibitor. Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help regulate postprandial blood glucose levels. mdpi.comscielo.br In silico molecular modeling studies have revealed that this compound exhibits high fitting scores within the active site of human alpha-glucosidase, suggesting a favorable interaction and potential inhibitory activity. nih.govresearchgate.net This indicates that this compound could potentially interfere with carbohydrate breakdown and absorption.

Pancreatic Lipase (B570770) Inhibition Studies

Studies have also explored this compound's inhibitory effects on pancreatic lipase. Pancreatic lipase is a key enzyme responsible for the hydrolysis of dietary fats in the digestive system. frontiersin.org Inhibiting this enzyme can reduce fat absorption and is a strategy for managing obesity. frontiersin.org In silico molecular modeling has shown that this compound exhibits high fitting scores within the active site of human pancreatic lipase, similar to its interaction with alpha-glucosidase. nih.govresearchgate.net This suggests that this compound has the potential to inhibit pancreatic lipase activity.

Cholinesterase Inhibitory Activity

This compound has been examined for its cholinesterase inhibitory activity. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down acetylcholine (B1216132), a neurotransmitter important for cognitive function. mdpi.com Inhibition of these enzymes can increase acetylcholine levels and is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. mdpi.com Studies have indicated that this compound is active against butyrylcholinesterase (BChE). researchgate.net

Neuraminidase Inhibition Research

Research has also investigated this compound's potential to inhibit neuraminidase. Neuraminidase is an enzyme found on the surface of influenza viruses that is essential for viral replication and release from infected cells. nih.gov Inhibiting neuraminidase is a target for antiviral drugs against influenza. nih.gov Studies have explored the inhibitory activity of various compounds, including this compound, on neuraminidase subtypes. researchgate.net

Other Investigated Biological Activities

Beyond its enzyme inhibitory potential, preclinical studies have explored other biological activities of this compound. These include antimutagenic, anti-inflammatory, anti-angiogenic, and hypoglycemic effects, as demonstrated by various in vitro studies. researchgate.net These findings highlight the multifaceted biological potential of this compound, suggesting its relevance in various physiological and pathological processes.

Table 1: Enzyme Inhibitory Potential of this compound (In Silico Findings)

| Enzyme | Finding | Source |

| Alpha-Glucosidase | High fitting score in active site | nih.govresearchgate.net |

| Pancreatic Lipase | High fitting score in active site | nih.govresearchgate.net |

Table 2: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Activity | Source |

| Butyrylcholinesterase (BChE) | Active | researchgate.net |

| Acetylcholinesterase (AChE) | Not reported as active in a specific study comparing isoflavonoids | researchgate.net |

Table 3: Other Investigated Biological Activities of this compound (In Vitro)

| Activity | Source |

| Antimutagenic | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Anti-angiogenic | researchgate.net |

| Hypoglycemic | researchgate.net |

Antimicrobial and Antiviral Activity Studies

Studies investigating the antimicrobial activity of Iris species, from which this compound can be isolated, have shown varied results. While some research on Iris extracts demonstrated no antibacterial or antifungal activity against a panel of microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Salmonella enterica, and Candida albicans, even at high concentrations nih.govmdpi.com, other studies suggest that flavonoids and isoflavonoids from Iris rhizomes and roots exhibit antimicrobial activity against fungi, Gram-positive, and Gram-negative bacteria sciencejournals.ru. Specifically, this compound has been identified as a component in Belamcanda chinensis rhizomes, a plant traditionally used for treating various conditions, including those potentially involving microbial infections ajol.info. Some sources broadly mention this compound in the context of antimicrobial activities magtechjournal.comdntb.gov.ua. However, specific data on the direct antimicrobial efficacy and mechanisms of action of isolated this compound against particular pathogens appear limited in the provided search results, with one study explicitly stating no observed activity for Iris extracts containing this compound against tested microorganisms nih.govmdpi.com.

Regarding antiviral activity, Belamcanda chinensis, a source of this compound, has shown inhibitory effects against various viruses, including influenza virus, adenovirus, echovirus, Coxsackievirus, and herpes virus in previous in vitro studies using a water decoction ajol.info. Wild iris aglycones were identified as active antiviral ingredients in these studies ajol.info. While this compound is present in Belamcanda chinensis ajol.info, the direct antiviral activity of isolated this compound and its specific mechanisms are not detailed in the provided search results. General mechanisms of antiviral drugs often involve inhibiting viral replication by interfering with stages of the viral life cycle, such as attachment, entry, uncoating, genome replication, protein synthesis, assembly, or release nih.govnih.govyoutube.comlongdom.org. Nucleoside analogues, for instance, can inhibit viral DNA synthesis by substituting for natural nucleotides drugbank.commdpi.com. However, the specific mode of action for this compound's potential antiviral effects, if any, is not elucidated in the provided context.

Immunomodulatory Research

This compound has been mentioned in the context of immunomodulatory activities associated with Iris species nih.govnih.govresearchgate.net. Isoflavones isolated from Iris germanica, another species containing isoflavonoids, have been investigated for their influence on T-lymphocyte production (CD4+ and CD8+ cells) and T-cell cytokines (Th1: IL-2, IFN-gamma and Th2: IL-4 and IL-5) in mice researchgate.net. One study on Iris germanica reported that the isoflavone (B191592) irisolidone (B150237) showed stimulatory activity on T-cells and Th1 cytokine production, while irilone (B24697) acted as an immunosuppressant researchgate.net. While these findings highlight the immunomodulatory potential of isoflavones from Iris, the specific role and mechanisms of this compound in immunomodulation are not explicitly detailed in the provided search results. Immunomodulatory compounds can exert their effects through various mechanisms, including binding to receptors on immune cells and activating intracellular signaling pathways that regulate cytokine secretion and influence the activity of immune cells like macrophages, T-lymphocytes, and B-lymphocytes frontiersin.orgfrontiersin.org.

Antimutagenic Activity

Research has indicated that isoflavonoid-rich fractions from Belamcanda chinensis rhizomes, which contain this compound, exhibit antimutagenic activity ajol.inforesearchgate.net. Studies using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed that these fractions inhibited chemically induced mutations researchgate.net. The isoflavonoid-rich fractions obtained through sequential liquid-liquid extraction and ODS column separation demonstrated significant inhibition of indirect mutagenesis in strain TA98, with almost complete inhibition observed researchgate.net. In strain TA100, the maximum inhibition ranged between 80% and 100% depending on the fraction tested researchgate.net. Inhibition of direct mutagenesis was also observed, albeit lower, reaching about 50% in both TA98 and TA100 strains, and was dose-dependent in TA100 researchgate.net. These findings suggest that this compound, as a component of these fractions, may contribute to the observed antimutagenic effects. The mechanisms underlying this activity could potentially involve the ability of the isoflavonoid (B1168493) fractions to scavenge free radicals, reduce transition-metal ions, and protect polyunsaturated fatty acids from peroxidation, as indicated by in vitro antioxidant assays performed in conjunction with the antimutagenic studies researchgate.net. Antioxidant properties are often linked to antimutagenic effects due to the role of oxidative stress in DNA damage and mutagenesis researchgate.netmdpi.com.

Table 1: Summary of Preclinical Activities of this compound (as found in sources or associated extracts)

| Activity | Observation | Associated Source/Extract | Citation |

| Antimicrobial | Varied results; some Iris extracts showed no activity, while others containing isoflavonoids (including this compound) showed activity. | Iris extracts, Belamcanda chinensis rhizomes | nih.govmdpi.comsciencejournals.rumagtechjournal.comdntb.gov.ua |

| Antiviral | Belamcanda chinensis decoction showed inhibitory effects against various viruses; this compound is a component. | Belamcanda chinensis decoction/rhizomes | ajol.info |

| Immunomodulatory | Mentioned in the context of Iris species' activities; specific role of this compound not detailed. | Iris species, Iris germanica isoflavones (related) | nih.govnih.govresearchgate.net |

| Antimutagenic | Isoflavonoid-rich fractions containing this compound inhibited chemically induced mutations in Salmonella typhimurium. | Isoflavonoid-rich fractions from Belamcanda chinensis | ajol.inforesearchgate.net |

Table 2: Antimutagenic Activity of Isoflavonoid-Rich Fractions from Belamcanda chinensis in Ames Test

| Salmonella typhimurium Strain | Type of Mutagenesis Inhibited | Maximum Inhibition Observed | Dose-Dependent? (in tested range) | Citation |

| TA98 | Indirect | Almost completely | Not specified | researchgate.net |

| TA100 | Indirect | 80% - 100% | Not specified | researchgate.net |

| TA98 | Direct | ~50% | No | researchgate.net |

| TA100 | Direct | ~50% | Yes | researchgate.net |

Structure Activity Relationship Sar Studies of Irilin D and Its Analogues

Identification of Key Structural Determinants for Biological Activity

Irilin D, with the chemical structure 5,7,3',4'-tetrahydroxy-6-methoxyisoflavone, possesses several functional groups that are critical to its biological functions, including antioxidant, cholinesterase inhibitory, and anti-inflammatory activities. researchgate.netresearchgate.netmdpi.com The specific arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on its isoflavone (B191592) scaffold dictates its interaction with biological targets.

The presence and position of hydroxyl groups are paramount. For many flavonoids, a higher number of hydroxyl groups is correlated with increased antioxidant potential, as they can donate hydrogen atoms to scavenge free radicals. d-nb.info In this compound, the tetrahydroxy configuration is a significant contributor to its antioxidant capacity. researchgate.net Specifically, the catechol (3',4'-dihydroxy) structure in the B-ring is a well-known feature that enhances free radical scavenging activity.

The methoxy group at the C-6 position also plays a vital role. While methoxylation can sometimes decrease antioxidant activity compared to a hydroxyl group at the same position, it influences the molecule's lipophilicity and electronic properties, which can affect its absorption, distribution, and interaction with specific enzymes or receptors. nih.gov For instance, in studies of other flavonoids, methylation has been shown to enhance cellular uptake and metabolic stability.

Research into the anti-inflammatory properties of this compound has indicated its ability to suppress signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. researchgate.net The SAR for this activity likely involves the specific pattern of hydroxylation and methoxylation that allows the molecule to fit into the active sites of key signaling proteins. The combination of the 5,7-dihydroxy A-ring and the 3',4'-dihydroxy B-ring is a common feature in many biologically active isoflavones. mdpi.com

Comparative Analysis of this compound with Related Isoflavones (e.g., irisflavones A-D, irilins A-B)

A comparative analysis of this compound with structurally similar isoflavones isolated from the same plant sources, such as Iris bungei, provides valuable SAR insights. researchgate.netnih.gov These related compounds, including irisflavones A-D and irilins A-B, differ in their hydroxylation and methoxylation patterns, allowing for a direct assessment of how these variations affect biological activity. nih.govacs.org

This compound (3',4',5,7-tetrahydroxy-6-methoxyisoflavone) can be compared to Irilin A (5,7,3'-trihydroxy-6,4',5'-trimethoxyisoflavone) and Irilin B (5,7,4'-trihydroxy-6,3'-dimethoxyisoflavone). nih.gov Irilin B, for example, shares the 5,7-dihydroxy-6-methoxy pattern on the A-ring but has a different substitution on the B-ring (3'-methoxy-4'-hydroxy instead of 3',4'-dihydroxy). Studies have shown that both Irilin B and this compound exhibit antioxidant and estrogenic activities. thieme-connect.de One study reported that Irilin B showed an estrogenic response with an EC50 value of 159.7 µg/mL in yeast cells expressing the human estrogen receptor-alpha. thieme-connect.de Another study highlighted Irilin B's anti-neuroinflammatory effects in microglial cells. researchgate.net

The irisflavones, being flavones rather than isoflavones, offer a different structural backbone for comparison. Irisflavone A (2',5,7-trihydroxy-3,6-dimethoxyflavone) and Irisflavone C (2',5,6'-trihydroxy-3,6,7-trimethoxyflavone) have different oxygenation patterns. nih.govacs.org A study evaluating the antioxidant activity of flavonoids from Iris songarica found that irisflavone A had an IC50 value of 21 μg/mL in HL-60 cells. thieme-connect.de This allows for an evaluation of the importance of the isoflavone core (B-ring at C3) versus the flavone (B191248) core (B-ring at C2) in determining biological activity.

| Compound | Class | C5 | C6 | C7 | C2' | C3' | C4' | C5' | C6' | Biological Activity Highlights | Reference(s) |

| This compound | Isoflavone | OH | OMe | OH | - | OH | OH | - | - | Antioxidant, Cholinesterase inhibitor, Anti-inflammatory | researchgate.netmdpi.comresearchgate.net |

| Irilin A | Isoflavone | OH | OMe | OH | - | OH | OMe | OMe | - | Isolated from Iris bungei | nih.gov |

| Irilin B | Isoflavone | OH | OMe | OH | - | OMe | OH | - | - | Antioxidant, Estrogenic, Anti-neuroinflammatory | thieme-connect.deresearchgate.net |

| Irisflavone A | Flavone | OH | OMe | OH | OH | - | - | - | - | Antioxidant | thieme-connect.de |

| Irisflavone B | Flavone | OH | OMe | OMe | OH | - | - | - | - | Isolated from Iris bungei | nih.gov |

| Irisflavone C | Flavone | OH | OMe | OMe | OH | - | - | - | OH | Isolated from Iris bungei | nih.gov |

| Irisflavone D | Flavone | OH | - | OMe | - | OH | - | - | - | Isolated from Iris bungei | nih.gov |

This table is interactive. You can sort and filter the data.

From this comparison, it can be inferred that the 3',4'-catechol group in this compound is a key feature for certain activities, and the isoflavone skeleton is essential for its specific mode of action compared to the flavone analogues.

Rational Design and Synthetic Exploration of this compound Derivatives for Enhanced Bioactivity

The principles of rational design involve using the knowledge of a molecule's SAR to create new derivatives with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. wikipedia.orgrsc.org While extensive synthetic exploration specifically targeting this compound derivatives is not widely reported in the literature, the SAR data provides a clear roadmap for such endeavors. researchgate.netnih.govnih.gov

Potential strategies for creating this compound derivatives could include:

Modification of B-ring Hydroxyl Groups: The 3' and 4' hydroxyl groups are critical for antioxidant activity. Esterification or etherification of one or both of these groups could create prodrugs that may have improved bioavailability, releasing the active this compound after metabolic cleavage in the body. Alternatively, replacing them with other functional groups could fine-tune selectivity for specific enzyme targets.

Alteration of the A-ring Substitution: The 6-methoxy group is a key feature. Synthesizing analogues where this is replaced with a hydroxyl group, a longer alkyl chain, or a halogen could significantly impact activity. For example, increasing lipophilicity with a longer chain might enhance cell membrane permeability. nih.gov

Introduction of New Functional Groups: Adding substituents at other available positions on the isoflavone core could lead to new interactions with biological targets. For instance, introducing a halogen or a trifluoromethyl group can alter electronic properties and improve binding affinity. The synthesis of derivatives containing nitrogen-based heterocycles, such as pyrimidines or thiazoles, has been a successful strategy for developing bioactive compounds in other contexts. ijirt.orgnih.govderpharmachemica.com

Glycosylation: Creating glycoside derivatives of this compound could improve its solubility and alter its pharmacokinetic profile. Many natural flavonoids exist as glycosides.

The synthesis of such derivatives would likely follow established methods for isoflavone chemistry. A common approach involves the Deoxybenzoin (B349326) route, where a substituted deoxybenzoin is cyclized with an appropriate reagent like ethyl formate (B1220265) to form the isoflavone core. Subsequent modifications, such as demethylation or addition of functional groups, can then be performed to yield the desired derivatives. The Biginelli reaction is another versatile method for creating heterocyclic structures that could potentially be integrated with an isoflavone scaffold. nih.govderpharmachemica.comchemmethod.com

By systematically synthesizing and testing new this compound derivatives based on these rational design principles, it would be possible to develop novel compounds with potentially superior therapeutic efficacy for treating conditions related to oxidative stress, inflammation, and neurodegeneration. unipr.it

Synthetic Chemistry Approaches Towards Irilin D and Its Core Scaffolds

Comprehensive Strategies for Total Synthesis of Irilin D

Total synthesis of this compound involves constructing the entire molecule from simpler, commercially available precursors. While specific detailed routes for the total synthesis of this compound itself were not extensively detailed in the search results, general strategies for isoflavone (B191592) synthesis are relevant. Isoflavones, including this compound, share a common structural motif, and synthetic approaches often focus on constructing the core 3-phenylchromen-4-one scaffold.

Common strategies for building the isoflavone core include methods that form the C ring (the dihydropyranone ring) or the B ring (the phenyl ring) as key steps. The Suzuki-Miyaura coupling reaction has been highlighted as a key transformation in the total synthesis of various isoflavones researchgate.net. This reaction allows for the coupling of a boronic acid or ester with a halide or pseudohalide, typically catalyzed by a palladium complex, to form a new carbon-carbon bond. In the context of isoflavone synthesis, this can be used to connect the substituted phenyl B ring to the benzopyranone A-C ring system researchgate.net.

Another approach involves the regioselective formation of pyran scaffolds onto phloroglucinol (B13840) or resorcinol (B1680541) moieties, which constitute the A ring of isoflavones researchgate.net. Subsequent steps would involve the introduction of the B ring and the oxidation state required for the chromen-4-one structure.

While a specific step-by-step total synthesis of this compound with detailed yields and conditions was not found, the general principles of isoflavone total synthesis, particularly those employing reactions like the Suzuki-Miyaura coupling and regioselective cyclizations, are applicable to the synthesis of this compound. The challenge in this compound synthesis lies in precisely introducing the hydroxyl groups at positions 5, 7, 3', and 4', and the methoxy (B1213986) group at position 6 of the isoflavone core nih.gov.

Semisynthetic Modification and Derivatization Approaches

Semisynthesis involves using a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and then performing chemical modifications to complete the synthesis. Derivatization, on the other hand, involves modifying the structure of this compound or its analogs to explore structure-activity relationships or improve properties.

Semisynthetic approaches are particularly relevant for natural products that can be isolated in reasonable quantities from their biological sources. While direct semisynthesis of this compound from a closely related, more abundant natural product was not explicitly detailed, semisynthesis is a common strategy for other complex natural products like flavonolignans dntb.gov.uaresearchgate.net. These approaches often involve selective functional group transformations such as methylation, cyclization, and acetylation researchgate.net.

Derivatization of isoflavones is a common practice to create libraries of compounds for biological screening and to study the impact of structural changes on activity researchgate.netresearchgate.net. This can involve modifying the hydroxyl groups (e.g., through methylation or glycosylation), altering the substitution pattern on the B ring, or modifying the C ring. For instance, studies on isoflavone derivatives as pancreatic lipase (B570770) inhibitors have involved modifications like hydroxylation or bromination of formononetin (B1673546) researchgate.net. Derivatization techniques can also involve the introduction of tags for analytical purposes, such as using pyrylium (B1242799) salts for derivatization of peptides to improve detection by mass spectrometry shimadzu-webapp.eu. While these examples are not specific to this compound, they illustrate the types of chemical modifications that could be applied to this compound or its precursors.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to leverage the high selectivity and efficiency of enzymes unacademy.comnih.gov. Biocatalysis utilizes enzymes or whole cells as catalysts for chemical reactions under mild conditions nih.govkoreascience.krtandfonline.com. These approaches offer potential advantages in terms of stereoselectivity, regioselectivity, and reduced environmental impact compared to purely chemical methods nih.govnih.gov.

While specific examples of chemoenzymatic synthesis or biocatalytic transformations directly applied to this compound were not prominently found in the search results, the principles of these methods are applicable to isoflavonoid (B1168493) synthesis. Enzymes such as oxidoreductases, transferases, and hydrolases can be employed to catalyze specific steps in the synthesis of natural products nih.govrsc.org. For example, enzymatic reactions can be used for asymmetric transformations, introducing chirality into the molecule nih.govrsc.org. Biocatalysis has been explored for reactions such as reductive amination, which is useful for synthesizing chiral amines, a common motif in many natural products and their derivatives nih.gov.

The synthesis of complex molecules like this compound, with multiple hydroxyl groups and a methoxy group on an isoflavone core, could potentially benefit from enzymatic selective functionalization, such as regioselective hydroxylation or methylation, or enzymatic glycosylation if glycosylated derivatives are desired. Chemoenzymatic approaches have been successfully applied to the synthesis of other complex molecules, demonstrating their potential for natural product synthesis rsc.orgnih.gov. The use of biocatalytic transformations in the synthesis of isoflavonoids, while not specifically detailed for this compound in the provided context, represents a promising avenue for developing more efficient and sustainable synthetic routes.

Computational and in Silico Investigations of Irilin D

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of a small molecule, such as Irilin D, with a biological target, typically a protein. These simulations help in identifying potential targets and understanding the molecular basis of activity.

Studies have investigated the molecular docking of this compound with various enzymes. This compound has shown high fitting scores within the active sites of human α-glucosidase and pancreatic lipase (B570770) in in silico molecular modeling studies. labsolu.canih.gov This suggests potential inhibitory activity against these enzymes, which are relevant in metabolic processes.

Furthermore, molecular docking studies have been performed to understand the binding modes of compounds, including this compound, with enzymes like urease and carbonic anhydrase II (CA II). uni.lu These studies aim to explain the interactions occurring at the active sites of these enzymes. Molecular docking has also been used to evaluate the interaction of this compound with butyrylcholinesterase (BChE), for which it showed activity in testing.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. In the context of ligand-target interactions, MD simulations provide insights into the stability of the docked complex, conformational changes of the ligand and target upon binding, and the dynamic nature of their interactions.

While general principles and applications of molecular dynamics simulations are well-established in computational chemistry and biology, specific detailed molecular dynamics simulation studies focusing on this compound and its interactions with biological targets were not prominently found in the provided search results. MD simulations are valuable for validating docking results and exploring the dynamic behavior of the ligand-protein complex over time, assessing the stability of predicted binding poses and identifying key interactions that contribute to binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. QSAR models can be used to predict the activity of new or untested compounds, prioritize synthesis and testing, and gain insights into the structural features that are important for activity.

General methodologies for QSAR modeling, including 2D and 3D QSAR approaches, involve using various molecular descriptors and statistical techniques to build predictive models. wikipedia.orgaimspress.com These models are typically validated using internal and external validation methods to assess their predictive power and reliability. uni.luacs.org While QSAR is a powerful tool in cheminformatics, specific detailed QSAR studies focused explicitly on predicting the activity of this compound based on its structural properties were not extensively detailed within the scope of the provided search results. A more detailed QSAR study has been indicated as required for predicting structural modifications on bioactivity for some compounds, suggesting the potential for such studies on compounds like this compound. nih.gov

In Silico ADMET Prediction for Research Prioritization and Lead Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methods are computational tools used to estimate the pharmacokinetic and toxicity properties of drug candidates. Predicting these properties early in the research process helps in prioritizing compounds with favorable profiles and optimizing lead structures, reducing the risk of late-stage failures in drug development.

In silico ADMET prediction studies have been conducted for this compound. These predictions have indicated that this compound exhibits promising pharmacokinetic properties and tolerable toxicity characteristics. labsolu.canih.gov Such in silico assessments are valuable for evaluating the drug-likeness and potential in vivo behavior of compounds before proceeding to experimental testing. Tools and rules like Lipinski's rule of five and Veber's rule are often employed in ADMET prediction to assess oral bioavailability and other relevant properties. acs.orgnih.gov